molecular formula C9H6BrNO2 B11871999 3-Amino-6-bromobenzofuran-2-carbaldehyde

3-Amino-6-bromobenzofuran-2-carbaldehyde

Cat. No.: B11871999
M. Wt: 240.05 g/mol
InChI Key: QTPFQBHJXUREBR-UHFFFAOYSA-N
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Description

3-Amino-6-bromobenzofuran-2-carbaldehyde is a chemical compound belonging to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The aldehyde group can be introduced via formylation reactions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and formylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Types of Reactions:

    Oxidation: The aldehyde group in 3-Amino-6-bromobenzofuran-2-carbaldehyde can undergo oxidation to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Amino-6-bromobenzofuran-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives with potential pharmaceutical applications.

    Biology: The compound’s derivatives are studied for their biological activities, including anti-tumor and antibacterial properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Amino-6-bromobenzofuran-2-carbaldehyde and its derivatives involves interactions with various molecular targets and pathways. The amino and bromine substituents enhance its binding affinity to specific enzymes and receptors, leading to its biological activities. For example, its anti-tumor activity may involve the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

    3-Amino-6-chlorobenzofuran-2-carbaldehyde: Similar structure but with a chlorine substituent instead of bromine.

    3-Amino-6-fluorobenzofuran-2-carbaldehyde: Similar structure but with a fluorine substituent instead of bromine.

    3-Amino-6-iodobenzofuran-2-carbaldehyde: Similar structure but with an iodine substituent instead of bromine.

Uniqueness: The presence of the bromine atom in 3-Amino-6-bromobenzofuran-2-carbaldehyde provides unique reactivity and biological activity compared to its chlorine, fluorine, and iodine analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .

Biological Activity

3-Amino-6-bromobenzofuran-2-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential therapeutic applications, supported by data tables and case studies.

  • Molecular Formula : C10H8BrN1O1
  • Molecular Weight : 240.08 g/mol
  • IUPAC Name : this compound
  • CAS Number : 89721-01-7

Biological Activities

This compound exhibits a range of biological activities, including:

1. Antimicrobial Activity

Research indicates that compounds with benzofuran structures, including this compound, show significant antimicrobial properties against various pathogens. A study demonstrated that derivatives of benzofuran displayed strong antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting potential use in treating infections .

2. Anticancer Properties

Benzofuran derivatives are known for their anticancer activities. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's mechanism may involve the modulation of signaling pathways related to cell survival and apoptosis .

3. Anti-inflammatory Effects

Compounds containing benzofuran moieties have been reported to exhibit anti-inflammatory properties. The inhibition of pro-inflammatory cytokines and enzymes such as COX-2 has been observed in studies involving similar compounds, indicating that this compound may also possess these beneficial effects .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various benzofuran derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The results showed a Minimum Inhibitory Concentration (MIC) of 32 µg/mL for both bacterial strains, indicating significant antimicrobial potential.

CompoundMIC (µg/mL)Target Pathogen
This compound32Staphylococcus aureus
This compound32Escherichia coli

Case Study: Anticancer Activity

In another investigation, the compound was tested against human lung cancer cell lines (A549). The findings indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours.

Cell LineIC50 (µM)Treatment Duration
A5491548 hours

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit key enzymes involved in pathogen metabolism and cancer cell proliferation. Additionally, the compound may modulate signaling pathways associated with inflammation and apoptosis.

Properties

Molecular Formula

C9H6BrNO2

Molecular Weight

240.05 g/mol

IUPAC Name

3-amino-6-bromo-1-benzofuran-2-carbaldehyde

InChI

InChI=1S/C9H6BrNO2/c10-5-1-2-6-7(3-5)13-8(4-12)9(6)11/h1-4H,11H2

InChI Key

QTPFQBHJXUREBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)OC(=C2N)C=O

Origin of Product

United States

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